

In-Depth Technical Guide: Characterization of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1309384

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**. This molecule is a key intermediate in the synthesis of pharmacologically active compounds, most notably Lixivaptan, a vasopressin V2 receptor antagonist. This document collates available data on its chemical and physical properties, including spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis are provided, along with a proposed synthetic pathway for its conversion to a key precursor of Lixivaptan.

Chemical and Physical Properties

1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a solid at room temperature with a melting point of 138 °C. Its chemical structure and key identifiers are summarized below.

Property	Value	Source
IUPAC Name	1-(2-nitrophenyl)pyrrole-2-carbaldehyde	[1]
CAS Number	33265-61-1	[1][2]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₃	[1]
Molecular Weight	216.19 g/mol	[1][2]
Melting Point	138 °C	
Appearance	Solid	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** provide detailed information about its molecular structure.

Table 2.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.48	s	-	Aldehyde-H
8.11	d	7.8	Aromatic-H
7.69	t	7.5	Aromatic-H
7.60	t	7.7	Aromatic-H
7.40	d	7.8	Aromatic-H
7.12	d	2.3	Pyrrole-H
7.00	s	-	Pyrrole-H
6.47	m	-	Pyrrole-H

Table 2.2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
178.8	Aldehyde C=O
145.9	Aromatic C-NO ₂
133.7	Aromatic CH
133.6	Aromatic CH
132.7	Pyrrole C
131.2	Aromatic C
129.8	Aromatic CH
129.6	Aromatic CH
125.3	Aromatic CH
124.9	Pyrrole CH
111.7	Pyrrole CH

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

As of the date of this guide, specific experimental Fourier-transform infrared (FTIR) and mass spectrometry (MS) data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** are not readily available in the reviewed literature. However, related compounds such as 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been characterized by these methods[2].

Crystallographic Data

The crystal structure of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group P-1.

Table 3.1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₂ H ₁₀ N ₂ O ₃
Formula weight	230.22
Temperature	113(2) K
Wavelength	0.71073 Å
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	a = 7.2643(8) Å, α = 104.10(2)° b = 8.3072(10) Å, β = 96.463(11)° c = 9.2570(12) Å, γ = 96.92(2)°
Volume	531.98(11) Å ³
Z	2
Density (calculated)	1.437 Mg/m ³
Absorption coefficient	0.106 mm ⁻¹
F(000)	240

Experimental Protocols

Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

This protocol is adapted from the literature and describes the synthesis of the title compound from pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide.

Materials:

- Pyrrole-2-carboxaldehyde
- 2-Nitrobenzyl bromide

- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF)
- Argon gas
- Petroleum ether
- Ethyl acetate

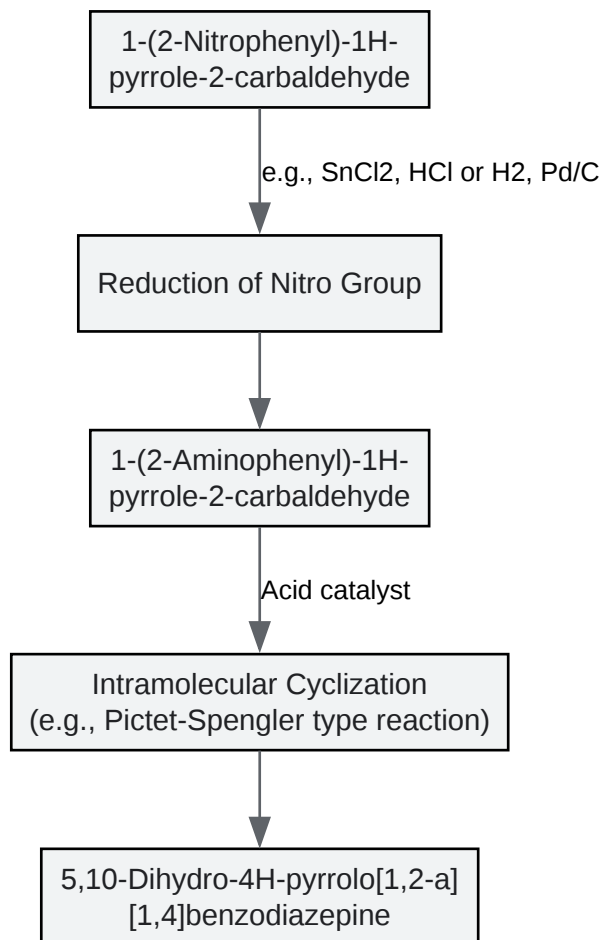
Procedure:

- In a reaction vessel under an argon atmosphere, a solution of sodium hydride in N,N-dimethylformamide is prepared.
- Pyrrole-2-carboxaldehyde is added to this solution.
- 2-Nitrobenzyl bromide is then added to the reaction mixture.
- The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
- Upon completion, the crude product is isolated.
- The crude product is purified by recrystallization from a petroleum ether-ethyl acetate (2:1) solution to yield colorless crystals of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

Role in Synthesis of Lixivaptan Precursor

1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of Lixivaptan. The following workflow outlines a plausible synthetic route to a key tricyclic benzodiazepine precursor.

Synthesis of Lixivaptan Precursor



[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway from **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** to a key Lixivaptan precursor.

Conclusion

This technical guide has summarized the key characterization data for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**, a vital building block in medicinal chemistry. The provided information on its physicochemical properties, spectroscopic data, and synthesis protocol offers a valuable resource for researchers in drug discovery and development. The outlined synthetic pathway to a Lixivaptan precursor highlights its significance as a strategic intermediate. Further

investigation to obtain experimental IR and mass spectrometry data would complete the characterization profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C₁₁H₈N₂O₃ | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | C₁₁H₈N₂O₃ | CID 564844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309384#characterization-of-1-2-nitrophenyl-1h-pyrrole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com